Cas no 2309462-97-1 (4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde)

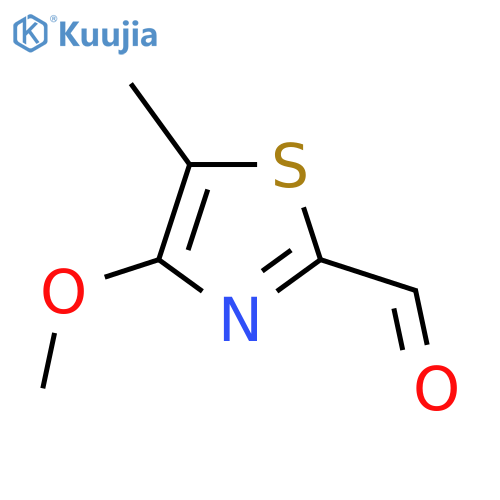

2309462-97-1 structure

商品名:4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde

CAS番号:2309462-97-1

MF:C6H7NO2S

メガワット:157.190280199051

CID:5463348

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde

- Z3488328253

- 2-Thiazolecarboxaldehyde, 4-methoxy-5-methyl-

-

- インチ: 1S/C6H7NO2S/c1-4-6(9-2)7-5(3-8)10-4/h3H,1-2H3

- InChIKey: GUOZDWUXNUOJIZ-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=NC(=C1C)OC

計算された属性

- せいみつぶんしりょう: 157.01974964 g/mol

- どういたいしつりょう: 157.01974964 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ぶんしりょう: 157.19

- トポロジー分子極性表面積: 67.4

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7355053-2.5g |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95.0% | 2.5g |

$1874.0 | 2025-03-11 | |

| Enamine | EN300-7355053-0.05g |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95.0% | 0.05g |

$222.0 | 2025-03-11 | |

| Enamine | EN300-7355053-0.25g |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95.0% | 0.25g |

$474.0 | 2025-03-11 | |

| Enamine | EN300-7355053-0.1g |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95.0% | 0.1g |

$331.0 | 2025-03-11 | |

| Enamine | EN300-7355053-1.0g |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95.0% | 1.0g |

$956.0 | 2025-03-11 | |

| 1PlusChem | 1P028LMU-500mg |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95% | 500mg |

$984.00 | 2024-05-24 | |

| Aaron | AR028LV6-10g |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95% | 10g |

$5682.00 | 2023-12-15 | |

| Aaron | AR028LV6-100mg |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95% | 100mg |

$481.00 | 2025-02-16 | |

| 1PlusChem | 1P028LMU-100mg |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95% | 100mg |

$471.00 | 2024-05-24 | |

| Aaron | AR028LV6-250mg |

4-methoxy-5-methyl-1,3-thiazole-2-carbaldehyde |

2309462-97-1 | 95% | 250mg |

$677.00 | 2025-02-16 |

4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2309462-97-1 (4-Methoxy-5-methyl-1,3-thiazole-2-carbaldehyde) 関連製品

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬